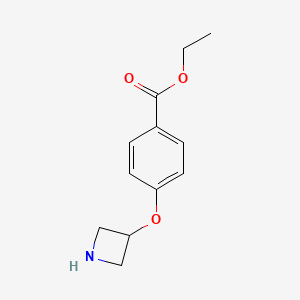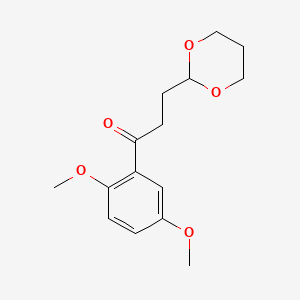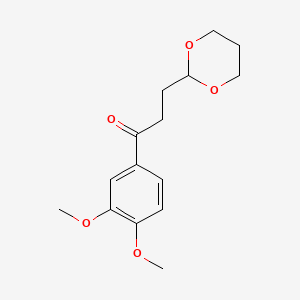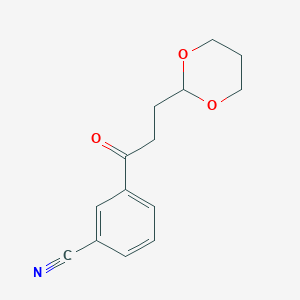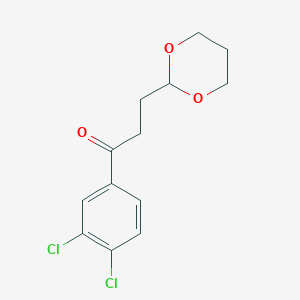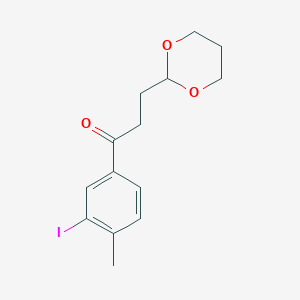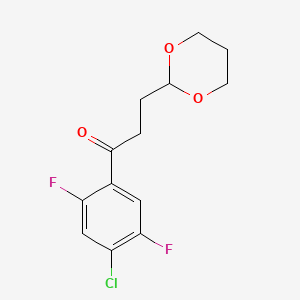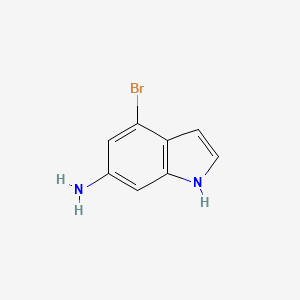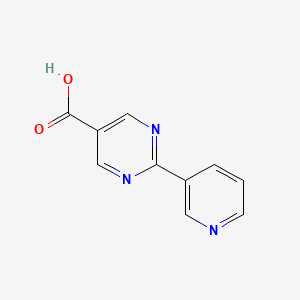
2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid
Übersicht
Beschreibung
The compound “2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Research developments in the syntheses of pyrimidines have been reported . Numerous methods for the synthesis of pyrimidines are described, including a 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis . This method provides a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis
The molecular structure of pyrimidines, including “2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid”, involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . More specific structural details may be found in the referenced papers .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid” and its derivatives can be found in the referenced papers . For instance, one derivative, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate (12t), is a yellow solid with a melting point of 214–215 °C .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
Pyrimidine derivatives, including 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid, have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This suggests potential applications in developing new anti-inflammatory drugs with minimal toxicity.
Anti-fibrosis Activities
Research has shown that pyrimidine derivatives can be effective in anti-fibrosis activities. Novel 2-(Pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated against immortalized rat hepatic stellate cells, showing better anti-fibrotic activities than some existing drugs . This indicates a promising avenue for the development of new treatments for fibrotic diseases.
Antimicrobial and Antiviral Properties
Pyrimidine compounds have demonstrated significant antimicrobial and antiviral activities. They have been tested against a variety of bacterial strains, yeasts, and filamentous fungi, showing potential as broad-spectrum antimicrobial and antiviral agents .
Cancer Research
In cancer research, pyrimidine derivatives have been used as inhibitors of specific enzymes like EGFR and AURKA, which are involved in cancer cell proliferation . This application is crucial for the development of targeted cancer therapies.
Anticancer Targeting
The pyridine scaffold, which is part of the 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid structure, has been employed in the design of anticancer agents. For instance, derivatives of pyridyl-indole-based heteroaryl chalcone have been introduced as carbonic anhydrase IX inhibitors and anticancer agents .
Synthesis of Novel Compounds
The pyrimidine moiety is a privileged structure in medicinal chemistry, used in the synthesis of novel heterocyclic compounds with potential biological activities. This includes the design and creation of new molecules that could lead to the discovery of drugs with various pharmacological effects .
Wirkmechanismus
Target of Action
It’s known that pyrimidine derivatives, which include this compound, have a wide range of pharmacological effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyrimidines, in general, are known to exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
The anti-inflammatory effects of pyrimidines suggest that they may impact the pathways related to inflammation and immune response .
Pharmacokinetics
It’s known that the degree of lipophilicity of a drug can influence its absorption and distribution within the body .
Result of Action
It’s known that pyrimidines can exhibit potent anti-inflammatory effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-pyridin-3-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORKTPRONBOIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647961 | |
| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid | |
CAS RN |
933988-20-6 | |
| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

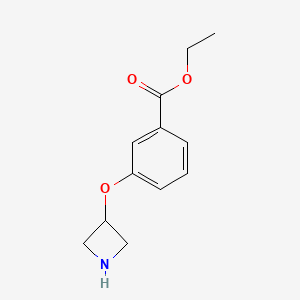
![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)
